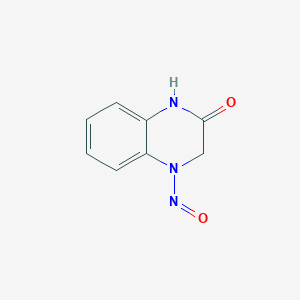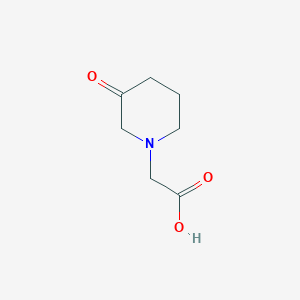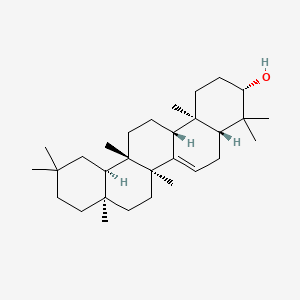
Multiflorenol
Descripción general
Descripción
Multiflorenol is a natural compound found in plants, fungi, and other organisms. It is a polyphenol, a type of antioxidant, and is known for its anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research are discussed in
Aplicaciones Científicas De Investigación
Potencia Antidiabética
Multiflorenol se ha estudiado por sus posibles propiedades antidiabéticas. Un estudio computacional demostró que this compound podría actuar como un agonista del receptor gamma activado por proliferadores de peroxisomas (PPARG) . PPARG juega un papel crucial en el almacenamiento, la movilización, la diferenciación y la sensibilidad a la insulina de los adipocitos . Por lo tanto, this compound, al dirigirse a PPARG, podría usarse potencialmente como un fármaco antidiabético .
Biosíntesis de Triterpenoides Cuticulares del Fruto del Tomate
This compound está involucrado en la biosíntesis de triterpenoides cuticulares del fruto del tomate . Un estudio encontró que una de las enzimas en el tomate (Solanum lycopersicum) es una ciclasa de oxidosqualeno multifuncional (OSC) que sintetiza δ-amirina y otros seis productos, incluido this compound . Esta enzima se expresa exclusivamente en la epidermis del fruto del tomate, lo que indica que su función principal es formar los triterpenoides cuticulares .
Actividades Inhibitorias
Aunque no se menciona directamente en los resultados de la búsqueda, cabe destacar que muchos compuestos naturales como this compound se estudian a menudo por sus actividades inhibitorias contra diversas enzimas. Por ejemplo, en un contexto similar, se ha estudiado la actividad inhibitoria de ciertos compuestos contra la α-amilasa, una enzima involucrada en la descomposición de carbohidratos complejos . Es plausible que this compound también pueda exhibir tales actividades inhibitorias, pero se necesitarían más investigaciones para confirmar esto.
Mecanismo De Acción
Target of Action
Multiflorenol, a triterpene alcohol, has been found to target the Epstein-Barr virus early antigen (EBV-EA) and peroxisome proliferator-activated receptor gamma (PPARG) .
EBV-EA is a viral antigen that plays a crucial role in the replication and transformation of the Epstein-Barr virus. PPARG, on the other hand, is a nuclear receptor that regulates the storage, mobilization, differentiation, and insulin sensitivity of adipocytes .
Mode of Action
This compound inhibits the in vitro activation of EBV-EA induced by the tumor promoter phorbol 12-myristate 13-acetate in a concentration-dependent manner . This suggests that this compound may have potential anti-tumor properties.
In the case of PPARG, this compound acts as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, this compound binding to PPARG leads to the activation of the receptor, which then influences various biological functions related to adipocyte metabolism.
Biochemical Pathways
The first committed step in triterpenoid biosynthesis, which includes the synthesis of this compound, is the cyclization of epoxysqualene into various triterpene alcohol isomers . This reaction is catalyzed by oxidosqualene cyclases (OSCs). The different OSCs have characteristic product specificities, which are mainly due to differences in the numbers of high-energy intermediates the enzymes can stabilize .
Pharmacokinetics
Computational prediction has been used to evaluate this compound as a potential anti-diabetic drug candidate
Result of Action
Its inhibition of ebv-ea activation suggests potential anti-tumor effects . Its role as a PPARG agonist also suggests it may influence adipocyte metabolism, potentially impacting conditions like diabetes .
Propiedades
IUPAC Name |
(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22-,23+,24-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFUASMRJUVZJP-GIIHIBIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]1CC(CC2)(C)C)C)(CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177231 | |
| Record name | Multiflorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2270-62-4 | |
| Record name | Multiflorenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Multiflorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MULTIFLORENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2TU3PU8DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



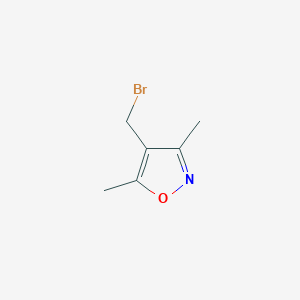
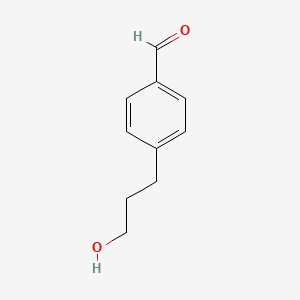
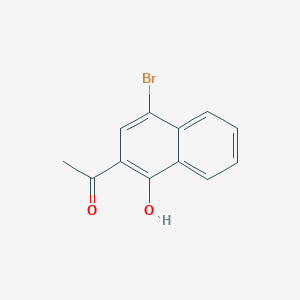

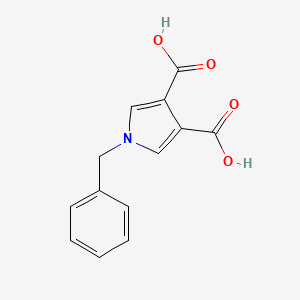
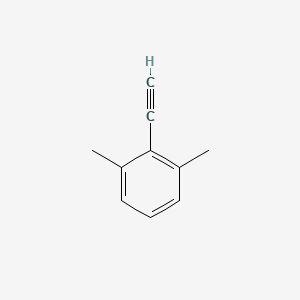

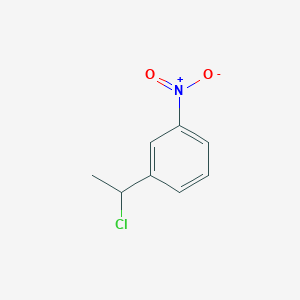

![5-(Methylthio)benzo[d][1,3]dioxole](/img/structure/B1626388.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde](/img/structure/B1626391.png)
